molecular formula C14H17N3O2 B13722515 Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate

Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate

Katalognummer: B13722515
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: XWBPJHJPUFEHOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate is a complex organic compound that features a pyrazole ring substituted with an aminophenyl group and a methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the formation of the pyrazole ring followed by the introduction of the aminophenyl group and the esterification process. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The aminophenyl group can be introduced via nucleophilic substitution reactions, and the esterification is usually carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
  • (E)-2-(((3-aminophenyl)imino)methyl)phenol

Uniqueness

Methyl 2-(4-(3-aminophenyl)-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern and the presence of both an aminophenyl group and a methyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H17N3O2

Molekulargewicht

259.30 g/mol

IUPAC-Name

methyl 2-[4-(3-aminophenyl)pyrazol-1-yl]-2-methylpropanoate

InChI

InChI=1S/C14H17N3O2/c1-14(2,13(18)19-3)17-9-11(8-16-17)10-5-4-6-12(15)7-10/h4-9H,15H2,1-3H3

InChI-Schlüssel

XWBPJHJPUFEHOH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)OC)N1C=C(C=N1)C2=CC(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.